molecular formula C9H11NO2 B12411855 DL-3-Phenylalanine-d1

DL-3-Phenylalanine-d1

Cat. No.: B12411855
M. Wt: 166.19 g/mol
InChI Key: COLNVLDHVKWLRT-BNEYPBHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-3-Phenylalanine-d1: is a deuterium-labeled version of DL-3-Phenylalanine, an amino acid derivative. The compound is characterized by the substitution of a hydrogen atom with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-Phenylalanine-d1 typically involves the incorporation of deuterium into the phenylalanine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process can be carried out under various conditions, including:

    Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2)

    Solvents: Deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD)

    Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm) to facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    High-Pressure Reactors: For efficient deuterium incorporation.

    Purification Techniques: Such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

DL-3-Phenylalanine-d1 can undergo various chemical reactions, including:

    Oxidation: Conversion to phenylpyruvic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to phenylalaninol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation or nitration of the aromatic ring using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylalaninol.

    Substitution: Bromophenylalanine or nitrophenylalanine, depending on the substituent introduced.

Scientific Research Applications

DL-3-Phenylalanine-d1 is widely used in various scientific research fields:

    Chemistry: As a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.

    Biology: In protein synthesis studies to track the incorporation of phenylalanine into proteins.

    Medicine: In pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: In the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of DL-3-Phenylalanine-d1 involves its incorporation into metabolic pathways where phenylalanine is a substrate. The deuterium atom can influence the rate of enzymatic reactions due to the kinetic isotope effect, which can slow down the reaction rates. This property is useful in studying the detailed mechanisms of enzyme-catalyzed reactions and in the development of drugs with altered metabolic profiles.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: The naturally occurring form of phenylalanine.

    D-Phenylalanine: The enantiomer of L-Phenylalanine.

    DL-Phenylalanine: A racemic mixture of D- and L-Phenylalanine.

    Deuterated Amino Acids: Other amino acids labeled with deuterium, such as deuterated glycine or alanine.

Uniqueness

DL-3-Phenylalanine-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracking of the compound in metabolic studies and can alter the pharmacokinetic properties of drugs, making it a valuable tool in drug development and biochemical research.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.19 g/mol

IUPAC Name

2-amino-2-deuterio-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8D

InChI Key

COLNVLDHVKWLRT-BNEYPBHNSA-N

Isomeric SMILES

[2H]C(CC1=CC=CC=C1)(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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